Cas no 1375069-04-7 (6-bromo-7-chloro-8-fluoroquinoline)

6-Bromo-7-chloro-8-fluoroquinoline is a fluorinated quinoline derivative with a halogen-substituted structure, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of bromo, chloro, and fluoro substituents at positions 6, 7, and 8 enhances its utility as a key intermediate in medicinal chemistry, particularly in the synthesis of antibacterial and antifungal agents. Its electron-withdrawing groups facilitate selective functionalization, making it valuable for cross-coupling reactions and further derivatization. The compound's high purity and stability ensure consistent performance in research and industrial processes. Its structural features also contribute to potential bioactivity, supporting its use in drug discovery and development.
6-bromo-7-chloro-8-fluoroquinoline structure
1375069-04-7 structure
Product name:6-bromo-7-chloro-8-fluoroquinoline
CAS No:1375069-04-7
MF:C9H4BrClFN
MW:260.490163803101
MDL:MFCD22205819
CID:2772219
PubChem ID:70699879

6-bromo-7-chloro-8-fluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-7-chloro-8-fluoroquinoline
    • Quinoline, 6-bromo-7-chloro-8-fluoro-
    • 1375069-04-7
    • AKOS025394345
    • DTXSID40742992
    • BS-20870
    • DB-383422
    • AT33634
    • SB69652
    • MFCD22205819
    • SCHEMBL20563030
    • MDL: MFCD22205819
    • Inchi: InChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H
    • InChI Key: QHMLGOVAVIKSDC-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 258.92000
  • Monoisotopic Mass: 258.91997Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9Ų
  • XLogP3: 3.6

Experimental Properties

  • PSA: 12.89000
  • LogP: 3.78980

6-bromo-7-chloro-8-fluoroquinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM223315-25g
6-Bromo-7-chloro-8-fluoroquinoline
1375069-04-7 95%
25g
$527 2023-01-02
abcr
AB335898-1 g
6-Bromo-7-chloro-8-fluoroquinoline; 98%
1375069-04-7
1g
€136.80 2022-06-10
Chemenu
CM223315-25g
6-Bromo-7-chloro-8-fluoroquinoline
1375069-04-7 95%
25g
$426 2021-08-04
TRC
B683223-100mg
6-Bromo-7-chloro-8-fluoroquinoline
1375069-04-7
100mg
$ 64.00 2023-04-18
1PlusChem
1P0013WK-1g
Quinoline, 6-bromo-7-chloro-8-fluoro-
1375069-04-7 98%
1g
$61.00 2025-02-18
TRC
B683223-500mg
6-Bromo-7-chloro-8-fluoroquinoline
1375069-04-7
500mg
$ 87.00 2023-04-18
TRC
B683223-1g
6-Bromo-7-chloro-8-fluoroquinoline
1375069-04-7
1g
$ 98.00 2023-04-18
TRC
B683223-250mg
6-Bromo-7-chloro-8-fluoroquinoline
1375069-04-7
250mg
$ 75.00 2023-04-18
abcr
AB335898-5 g
6-Bromo-7-chloro-8-fluoroquinoline; 98%
1375069-04-7
5g
€326.40 2022-06-10
abcr
AB335898-25 g
6-Bromo-7-chloro-8-fluoroquinoline; 98%
1375069-04-7
25g
€800.40 2022-06-10

Additional information on 6-bromo-7-chloro-8-fluoroquinoline

Research Briefing on 6-Bromo-7-Chloro-8-Fluoroquinoline (CAS: 1375069-04-7) in Chemical Biology and Pharmaceutical Applications

The compound 6-bromo-7-chloro-8-fluoroquinoline (CAS: 1375069-04-7) has recently emerged as a promising scaffold in medicinal chemistry and chemical biology due to its unique structural features and versatile reactivity. This heterocyclic derivative belongs to the fluoroquinolone family, which has been extensively studied for its antimicrobial properties. However, recent research has expanded the potential applications of this compound beyond traditional antibiotic uses, exploring its role in targeted drug design, enzyme inhibition, and as a building block for more complex molecular architectures.

A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 6-bromo-7-chloro-8-fluoroquinoline as a key intermediate in the synthesis of novel kinase inhibitors. The researchers demonstrated that the bromo and chloro substituents at the 6 and 7 positions, combined with the fluorine at position 8, create an optimal electronic environment for nucleophilic aromatic substitution reactions. This characteristic allows for efficient derivatization of the core structure, enabling the rapid generation of diverse compound libraries for high-throughput screening against various biological targets.

In the field of antibacterial research, a team from the University of Tokyo reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 6-bromo-7-chloro-8-fluoroquinoline showed enhanced activity against drug-resistant strains of Mycobacterium tuberculosis. The study highlighted that the specific halogen pattern of this compound contributes to improved membrane penetration and target binding affinity compared to earlier generation fluoroquinolones. Molecular dynamics simulations revealed that the 8-fluoro substituent plays a critical role in stabilizing the drug-DNA gyrase complex.

Recent advances in synthetic methodology have also focused on 6-bromo-7-chloro-8-fluoroquinoline. A Nature Communications paper (2023) described a novel palladium-catalyzed cross-coupling approach that utilizes this compound as a versatile coupling partner. The researchers developed conditions that selectively activate the bromo substituent while preserving the chloro and fluoro groups, enabling sequential functionalization at multiple positions. This breakthrough has significant implications for the efficient synthesis of complex pharmaceutical intermediates.

From a safety and pharmacokinetic perspective, a 2024 study in Drug Metabolism and Disposition examined the metabolic stability of 6-bromo-7-chloro-8-fluoroquinoline derivatives. The findings suggest that the halogen substitution pattern confers improved metabolic stability compared to non-halogenated analogs, with the 8-fluoro group particularly contributing to resistance against oxidative metabolism. These properties make this scaffold attractive for developing compounds with favorable drug-like characteristics.

Looking forward, researchers are exploring the application of 6-bromo-7-chloro-8-fluoroquinoline in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting demonstrated successful incorporation of this scaffold into proteolysis-targeting chimeras (PROTACs), where it serves as both a linker and a binding element for E3 ubiquitin ligases. This dual functionality could potentially simplify the design of next-generation protein degraders.

In conclusion, 6-bromo-7-chloro-8-fluoroquinoline (CAS: 1375069-04-7) represents a multifaceted tool in modern drug discovery and chemical biology. Its unique combination of synthetic accessibility, versatile reactivity, and favorable physicochemical properties continues to inspire innovative applications across multiple therapeutic areas. Ongoing research is expected to further expand the utility of this valuable scaffold in addressing current challenges in medicinal chemistry and pharmaceutical development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1375069-04-7)6-bromo-7-chloro-8-fluoroquinoline
A1175159
Purity:99%
Quantity:25g
Price ($):479.0